4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium
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Overview
Description
4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a 4-methylbenzenesulfonate group and a 2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with an appropriate imidazo[4,5-b]quinoxaline derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the corresponding alcohols.
Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted imidazo[4,5-b]quinoxaline compounds .
Scientific Research Applications
4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 4-methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
Propargyl p-toluenesulfonate: Similar in structure but lacks the imidazo[4,5-b]quinoxaline moiety.
Dodecyl 4-methylbenzenesulfonate: Contains a longer alkyl chain, leading to different physical properties.
Phenylmethanaminium 4-methylbenzenesulfonate: Features an ammonium group instead of the imidazo[4,5-b]quinoxaline moiety.
Uniqueness
The uniqueness of 4-methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium lies in its dual functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
25980-23-8 |
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Molecular Formula |
C23H24N4O3S |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium |
InChI |
InChI=1S/C16H17N4.C7H8O3S/c1-4-10-19-12(3)20(11-5-2)16-15(19)17-13-8-6-7-9-14(13)18-16;1-6-2-4-7(5-3-6)11(8,9)10/h4-9H,1-2,10-11H2,3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
DXMKTLFKFHFANH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=NC3=CC=CC=C3N=C2N1CC=C)CC=C |
Origin of Product |
United States |
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